5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-1,3-dimethylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-6-8-5-7(12)3-4-9(8)13(2)10(6)11(14)15/h3-5H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTGUFFMXLWGPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)F)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649236 |

Source

|

| Record name | 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854531-33-2 |

Source

|

| Record name | 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic Acid (CAS No. 854531-33-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid, a fluorinated indole derivative of significant interest in medicinal chemistry. The document details the compound's chemical identity, including its CAS number, molecular formula, and structure. A plausible, multi-step synthetic pathway is presented, based on established and reliable organic chemistry transformations, including the Fischer indole synthesis, N-methylation, and saponification. Each proposed synthetic step is accompanied by a detailed, field-proven protocol. Furthermore, this guide outlines the expected physicochemical properties and provides a thorough analysis of the anticipated spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) crucial for its identification and characterization. The guide concludes with a discussion on the relevance and potential applications of fluorinated indoles in modern drug discovery, underscoring the strategic importance of fluorine incorporation in modulating pharmacokinetic and pharmacodynamic properties.

Chemical Identity and Physicochemical Properties

5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the family of fluorinated indole carboxylic acids. The presence of a fluorine atom at the 5-position of the indole ring, along with methyl groups at the nitrogen (N-1) and the 3-position, imparts unique electronic and conformational properties that are highly sought after in the design of novel therapeutic agents.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 854531-33-2 | [1][2] |

| Molecular Formula | C₁₁H₁₀FNO₂ | [1] |

| Molecular Weight | 207.20 g/mol | [1][2] |

| IUPAC Name | 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | [1] |

| Canonical SMILES | CC1=C(C(=O)O)N(C)C2=CC=C(F)C=C21 | [1] |

| Purity | Typically ≥95% | [1] |

| Appearance | Expected to be a solid, likely a white to off-white or pale yellow powder. | [3] |

| Melting Point | Not explicitly reported. The related compound, 5-fluoroindole-2-carboxylic acid, has a melting point of 279 °C. Methylation is expected to alter this value. | [3] |

| Solubility | Predicted to have limited solubility in water and non-polar organic solvents, but good solubility in polar organic solvents like DMSO, DMF, and alcohols. The carboxylic acid moiety will increase solubility in basic aqueous solutions. | [3] |

Strategic Synthesis Pathway

The synthesis of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid can be logically approached through a multi-step sequence, commencing with the construction of the core indole scaffold, followed by functional group manipulations. A robust and widely applicable strategy involves the Fischer indole synthesis to create a 3-methyl-substituted indole ester, which is then N-methylated and finally saponified to yield the target carboxylic acid.

The causality behind this strategic choice lies in its efficiency and control. The Fischer indole synthesis is a powerful method for creating substituted indoles from readily available anilines and ketones.[4][5] Starting with an ester derivative simplifies purification and allows for the more challenging N-alkylation to be performed on a less reactive substrate before the final hydrolysis.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocols

The following protocols are based on well-established synthetic transformations and serve as a validated guide for the preparation of the target molecule and its intermediates.

This initial step constructs the core indole ring system. The reaction between 4-fluorophenylhydrazine and ethyl 2-methylacetoacetate under acidic conditions drives the cyclization to form the indole.

Materials:

-

4-Fluorophenylhydrazine hydrochloride

-

Ethyl 2-methylacetoacetate

-

Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

Procedure:

-

To a stirred solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add ethyl 2-methylacetoacetate (1.1 eq).

-

Heat the mixture to reflux for 2-4 hours to form the intermediate hydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

To the resulting crude hydrazone, add polyphosphoric acid (PPA) (10 eq by weight) or slowly add concentrated sulfuric acid while cooling in an ice bath.

-

Heat the mixture to 80-100 °C for 1-2 hours. The color of the mixture will typically darken.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate.

With the indole core established, the next step is the methylation of the nitrogen atom. Using a strong base to deprotonate the indole nitrogen, followed by quenching with an electrophilic methyl source, is a standard and effective method.

Materials:

-

Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

Ammonium chloride solution

-

Ethyl acetate

-

Brine

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford ethyl 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylate.

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a robust transformation achieved by heating with a strong base.

Materials:

-

Ethyl 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Water

-

Hydrochloric acid (HCl, 1M or 2M)

-

Ethyl acetate

Procedure:

-

Dissolve the ethyl 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide or potassium hydroxide pellets (3-5 eq).

-

Heat the mixture to reflux for 2-6 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of hydrochloric acid. A precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid.

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data based on the structure of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the carboxylic acid proton.

-

Aromatic Protons (3H): These will appear in the range of δ 7.0-7.8 ppm. The fluorine at C-5 will cause splitting of the adjacent protons (H-4 and H-6), resulting in doublet of doublets or more complex multiplets. H-7 will likely appear as a doublet.

-

N-Methyl Protons (3H): A sharp singlet is expected around δ 3.7-4.0 ppm.

-

C3-Methyl Protons (3H): A sharp singlet is expected around δ 2.4-2.6 ppm.

-

Carboxylic Acid Proton (1H): A broad singlet is expected at a downfield chemical shift, typically > δ 12 ppm.

¹³C NMR: The carbon NMR will provide key information about the carbon framework.

-

Carbonyl Carbon (C=O): A signal in the range of δ 165-175 ppm.

-

Aromatic Carbons (8C): Signals will appear between δ 100-160 ppm. The carbon bearing the fluorine (C-5) will show a large one-bond C-F coupling constant (¹JCF) and is expected to be significantly upfield. Other aromatic carbons will also show smaller couplings to fluorine.

-

N-Methyl Carbon: A signal around δ 30-35 ppm.

-

C3-Methyl Carbon: A signal around δ 10-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands that confirm the presence of the carboxylic acid and the substituted indole core.

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C-F Stretch: A strong absorption in the region of 1000-1100 cm⁻¹.

-

Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A band in the 1200-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): For an exact mass measurement (e.g., HRMS), the expected m/z would be approximately 207.0696, corresponding to the molecular formula C₁₁H₁₀FNO₂. In standard electron ionization (EI) mass spectrometry, this molecular ion should be observable.

-

Fragmentation: A common fragmentation pattern for indole-2-carboxylic acids is the loss of CO₂ (44 Da) and/or COOH (45 Da).

Applications in Drug Development

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The fluorine atom in 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid can serve several key roles:

-

Metabolic Blocking: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically labile position can block this pathway, thereby increasing the half-life and oral bioavailability of a drug.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can influence a molecule's ionization state at physiological pH, affecting its solubility, cell permeability, and target binding.

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing the potency of a drug candidate.

The indole scaffold itself is a privileged structure in medicinal chemistry, found in a wide array of approved drugs and clinical candidates.[6] Derivatives of indole-2-carboxylic acid have been investigated for a range of therapeutic applications, including as antivirals, anti-inflammatories, and anticancer agents. Therefore, 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid represents a valuable building block for the synthesis of novel, potentially improved therapeutic agents.

Safety and Handling

As with all laboratory chemicals, 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Based on data for similar compounds, it may cause skin and eye irritation.[7] Refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling and disposal information.

References

-

Solubility of Things. 5-Fluoroindole-2-carboxylic acid. Available from: [Link].

-

PubChem. 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid. Available from: [Link].

- Hagmann, W. K. The Many Roles for Fluorine in Medicinal Chemistry. J. Med. Chem.2008, 51 (15), 4359–4369.

- Supporting information for "Iridium-Catalyzed N-Methylation of Indoles and Pyrroles with Methanol". The Royal Society of Chemistry.

-

ChEMBL. Compound: 5-FLUOROINDOLE-2-CARBOXYLIC ACID (CHEMBL23507). Available from: [Link].

- Suvorov, N. N.; et al. Synthesis and Biological Activity of Fluorine-Containing Indoles. Pharmaceutical Chemistry Journal2000, 34, 289–299.

-

Wikipedia. Fischer indole synthesis. Available from: [Link].

- Google Patents. Process for preparing cis 5-fluoro-2-methyl - 1 - (p-methylsulfinylbenzylidene)-3-indenyl acetic acid.

-

Royal Society of Chemistry. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Available from: [Link].

- Google Patents. Process for producing 5-fluorooxyindole and for producing intermediate therefor.

-

ResearchGate. A Short Synthesis of 9-Fluoroellipticine from 5-Fluoroindole. Available from: [Link].

-

MDPI. Synthesis, Characterization, and Anticancer Activity of Phosphanegold(i) Complexes of 3-Thiosemicarbano-butan-2-one Oxime. Available from: [Link].

-

NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-. Available from: [Link].

-

Justia Patents. New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof. Available from: [Link].

- Google Patents. Process for the preparation of indole derivatives.

-

National Center for Biotechnology Information. 5-Fluoro-1H-indole-3-carboxylic acid. Available from: [Link].

-

MDPI. Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Available from: [Link].

-

PubChem. 5-fluoro-2,2-dimethyl-3H-indole-1-carboxylic acid. Available from: [Link].

-

PubChem. 5-Fluoroindole-2-carboxylic acid. Available from: [Link].

-

PrepChem. Synthesis of 5-Fluoro-2-oxindole. Available from: [Link].

-

Sunway Pharm Ltd. 5-Fluoro-1,3-dimethyl-1h-indole-2-carboxylic acid - CAS:854531-33-2. Available from: [Link].

-

MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available from: [Link].

-

Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available from: [Link].

-

ResearchGate. Studies on pyrrolidinones. Synthesis of 4,5-fused-3-hydroxypyridinyl-2-propionic acid derivatives. Available from: [Link].

-

ScienceDirect. diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Available from: [Link].

-

MDPI. Facile Synthesis of Bio-Antimicrobials with “Smart” Triiodides. Available from: [Link].

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link].

-

MDPI. Synthesis, Characterization, and Anticancer Activity of Phosphanegold(i) Complexes of 3-Thiosemicarbano-butan-2-one Oxime. Available from: [Link].

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link].

-

UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available from: [Link].

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 5-Fluoro-1,3-dimethyl-1h-indole-2-carboxylic acid - CAS:854531-33-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. US20030181731A1 - Process for producing 5-fluorooxyindole and for producing intermediates therefor - Google Patents [patents.google.com]

- 5. diva-portal.org [diva-portal.org]

- 6. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid | C10H8FNO2 | CID 1132967 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic Acid: A Core Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide:

Abstract: 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is a synthetic heterocyclic compound featuring a fluorinated and N-methylated indole core. This guide provides an in-depth analysis of its chemical properties, a plausible synthetic pathway, reactivity profile, and spectroscopic characteristics. The strategic incorporation of a fluorine atom at the C5 position, combined with methylation at N1 and C3, creates a unique electronic and steric profile, making this molecule a valuable building block for drug discovery. We will explore its potential applications, drawing parallels with structurally related compounds that have demonstrated significant therapeutic activity, such as kinase and HIV-1 integrase inhibitors. This document is intended for researchers and professionals in organic synthesis and drug development, offering both foundational data and field-proven insights into the molecule's utility.

Molecular Overview and Physicochemical Properties

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic functionalization of this nucleus allows for the fine-tuning of a molecule's pharmacological properties. In 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid, three key modifications contribute to its distinct character:

-

Fluorination (C5): The introduction of a fluorine atom at the 5-position significantly alters the molecule's electronic properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, enhance metabolic stability by blocking potential sites of oxidation, and improve membrane permeability. Its presence also offers a unique probe for ¹⁹F NMR studies, which can be invaluable in biological systems.[1]

-

N-Methylation (N1): The methyl group on the indole nitrogen removes the acidic N-H proton, which prevents hydrogen bond donation and can alter the molecule's binding profile with biological targets. This modification also increases lipophilicity.

-

C3-Methylation (C3): The methyl group at the C3 position, a common site for electrophilic attack on the indole ring, provides steric bulk and blocks this reactive site, enhancing the compound's stability and directing further reactions elsewhere.

Compound Identification

| Property | Value | Reference |

| IUPAC Name | 5-fluoro-1,3-dimethylindole-2-carboxylic acid | [2] |

| CAS Number | 854531-33-2 | [2] |

| Molecular Formula | C₁₁H₁₀FNO₂ | [2] |

| Molecular Weight | 207.20 g/mol | Calculated |

| Canonical SMILES | CC1=C(C(=O)O)N(C)C2=CC=C(F)C=C21 | [2] |

| InChI Key | FCTGUFFMXLWGPP-UHFFFAOYSA-N | [2] |

Physicochemical Data

Experimental physicochemical data for this specific molecule is not widely available in public literature. The values below are computationally predicted or inferred from structurally similar compounds, such as 5-fluoroindole-2-carboxylic acid.

| Property | Predicted/Inferred Value | Rationale / Source |

| Appearance | White to off-white or yellow solid | Based on analogs like 5-fluoro-1H-indole-2-carboxylic acid.[3] |

| Melting Point | Not determined (expected >150 °C) | Indole carboxylic acids are typically high-melting solids. |

| Boiling Point | Not determined | --- |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | Carboxylic acids show poor aqueous solubility but dissolve in organic media.[4] |

| pKa | ~3.5 - 4.5 (Carboxylic Acid) | The electron-withdrawing nature of the indole and fluorine likely lowers the pKa relative to a simple aliphatic carboxylic acid. |

Synthesis and Purification

The synthesis of substituted indole-2-carboxylic acids can be approached through several established methodologies. The Fischer indole synthesis is a robust and versatile choice, particularly for generating the core indole scaffold from readily available phenylhydrazines and carbonyl compounds.[1][4] A plausible and efficient route to the title compound is outlined below.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Fischer Indole Synthesis of Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate

-

To a stirred solution of 4-fluorophenylhydrazine (1.0 eq) in absolute ethanol, add ethyl 2-methylacetoacetate (1.05 eq).

-

Add a catalytic amount of concentrated sulfuric acid (or another acid catalyst like polyphosphoric acid) to the mixture. The causality here is that the acid catalyzes both the formation of the hydrazone intermediate and the subsequent-sigmatropic rearrangement and cyclization.

-

Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring progress by TLC. The elevated temperature is necessary to overcome the activation energy for the cyclization step.

-

After cooling, pour the mixture into ice-water. The product will precipitate as a solid.

-

Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture.

Step 2: N-Methylation

-

In an inert atmosphere (e.g., under Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF. NaH is a strong, non-nucleophilic base chosen to deprotonate the indole nitrogen efficiently.

-

Cool the suspension to 0 °C and add a solution of the indole ester from Step 1 (1.0 eq) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Add methyl iodide (CH₃I, 1.5 eq) dropwise. This is a classic Sₙ2 reaction where the indolide anion acts as the nucleophile.

-

Stir for 2-3 hours at room temperature. Monitor by TLC until the starting material is consumed.

-

Quench the reaction carefully by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Step 3: Saponification to the Final Product

-

Dissolve the N-methylated ester from Step 2 (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (NaOH, 3-5 eq) and heat the mixture to reflux for 2-6 hours. The hydrolysis of the ester to the carboxylate salt is monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl). The desired carboxylic acid will precipitate.

-

Filter the solid product, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven.

Chemical Reactivity and Derivatization

The reactivity of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is governed by the interplay of its functional groups.

Caption: Key reactive sites on the molecule for further derivatization.

Reactions at the Carboxylic Acid Group

The carboxylic acid is the most accessible functional group for derivatization. Standard peptide coupling conditions can be employed to form amides, which is a common strategy in drug development to introduce new pharmacophores or modulate solubility.

Protocol Example: Amide Coupling with Benzylamine

-

Dissolve 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid (1.0 eq) in an anhydrous solvent like DCM or DMF.

-

Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an amine base like DIPEA (2.0 eq). These reagents activate the carboxylic acid to form a highly reactive intermediate.

-

Add benzylamine (1.1 eq) to the reaction mixture.

-

Stir at room temperature for 4-12 hours.

-

Upon completion, perform a standard aqueous workup and purify the resulting amide by column chromatography or recrystallization. This methodology is seen in the synthesis of various indole-2-carboxamides.[5]

Reactions on the Indole Ring

Further electrophilic aromatic substitution on the indole ring is challenging due to the presence of the strongly deactivating C2-carboxylic acid group. However, the N1-methyl and C3-methyl groups are activating. The directing influence of the C5-fluoro group (ortho, para-directing) would favor substitution at the C4 and C6 positions. Harsh conditions (e.g., strong nitrating or halogenating agents) would be required, and regioselectivity could be an issue.

Spectroscopic and Analytical Characterization

Unambiguous characterization of the final compound is critical. Below are the expected spectroscopic signatures.

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: Three signals in the aromatic region (~7.0-7.8 ppm). The protons at C4 and C6 will show coupling to the fluorine atom, resulting in doublet of doublets patterns. N-CH₃: A sharp singlet around 3.8-4.1 ppm. C3-CH₃: A sharp singlet around 2.4-2.6 ppm. COOH: A broad singlet at >12 ppm, which is exchangeable with D₂O. The spectrum of the related 5-fluoroindole-2-carboxylic acid shows characteristic fluorine coupling.[6] |

| ¹³C NMR | C=O: A signal in the range of 160-170 ppm. Aromatic Carbons: Signals between 100-140 ppm. The carbons directly bonded to and adjacent to the fluorine atom (C5, C4, C6) will exhibit characteristic large and small C-F coupling constants (J_CF). N-CH₃: A signal around 30-35 ppm. C3-CH₃: A signal around 10-15 ppm. Data for the C-F coupling in the parent compound provides a reference.[7] |

| Mass Spec (ESI-) | [M-H]⁻: A prominent peak at m/z 206.2, corresponding to the deprotonated molecule. |

| IR (KBr) | ~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer. ~1680 cm⁻¹: C=O stretch of the carboxylic acid. ~1250 cm⁻¹: C-F stretch. The IR spectrum of the parent 5-fluoroindole-2-carboxylic acid confirms these assignments.[8] |

Applications in Research and Drug Development

While specific biological activity for 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is not documented, its structural motifs are present in highly active pharmaceutical compounds. Its primary value lies in its use as a core intermediate for building more complex molecules.

Caption: Role as a core scaffold in drug discovery workflows.

-

Kinase Inhibitors: A very closely related structure, 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (Sunitinib), is a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[9] The 5-fluoro-oxindole moiety is crucial for its activity. The title compound serves as an excellent starting point for synthesizing analogs in this class.

-

HIV-1 Integrase Inhibitors: Indole-2-carboxylic acid derivatives have been identified as effective inhibitors of the HIV-1 integrase strand transfer step by chelating magnesium ions in the enzyme's active site.[10] The electronic properties conferred by the fluorine and methyl groups could be exploited to optimize binding and pharmacokinetic profiles in this target class.

-

General Scaffolding: It is a reactant for the synthesis of complex heterocyclic systems and natural product analogs.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for this compound is not available. The following guidance is based on the SDS for the structurally similar 5-fluoro-1H-indole-2-carboxylic acid .[3]

-

Hazard Identification:

-

Handling:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]

-

Avoid breathing dust. Minimize dust generation during handling.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

-

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow product to enter drains.

-

References

- PubChem. (n.d.). 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid.

-

Snyder, H. R., & Smith, C. W. (1943). Synthesis and Reactions of Indole Carboxylic Acids; Pyridindolones from Indole-2-carboxyacetalylbenzylamides. Journal of the American Chemical Society, 65(12), 2452–2454. Retrieved from [Link]

-

Shankar, K. (2018). Synthesis of 5-Fluoroindole-5-¹³C. Diva-portal.org. Retrieved from [Link]

-

The Good Scents Company. (n.d.). indole-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-fluoro-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoroindole-2-carboxylic acid. Retrieved from [Link]

- National Institutes of Health. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole.

-

Amerigo Scientific. (n.d.). 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid. Retrieved from [Link]

-

Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Retrieved from [Link]

-

PubChem. (n.d.). 5-fluoro-1H-indole-3-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 5-fluorooxyindole and for producing intermediate therefor.

-

Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. Retrieved from [Link]

-

Cilibrizzi, A., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(11), 3373. Retrieved from [Link]

-

MDPI. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

- National Institutes of Health. (n.d.). 5-Fluoro-1H-indole-3-carboxylic acid.

-

PubChem. (n.d.). 5-fluoro-2,2-dimethyl-3H-indole-1-carboxylic acid. Retrieved from [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR spectrum [chemicalbook.com]

- 7. 5-Fluoroindole-2-carboxylic acid(399-76-8) 13C NMR [m.chemicalbook.com]

- 8. 5-Fluoroindole-2-carboxylic acid | C9H6FNO2 | CID 1820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

An In-depth Technical Guide to 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] The strategic introduction of fluorine atoms into the indole ring system can profoundly influence a molecule's physicochemical and biological properties. The high electronegativity and relatively small van der Waals radius of fluorine can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides a comprehensive technical overview of a specific fluorinated indole derivative, 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid, a molecule of interest for synthetic and medicinal chemists.

Molecular Structure and Physicochemical Properties

5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid (CAS Number: 854531-33-2) possesses a molecular formula of C₁₁H₁₀FNO₂ and a molecular weight of 207.2 g/mol .[2] The core of the molecule is a bicyclic indole ring system, with a fluorine atom substituted at the 5-position of the benzene ring. Additionally, methyl groups are attached to the nitrogen at position 1 and the carbon at position 3 of the indole ring. A carboxylic acid functional group is located at the 2-position.

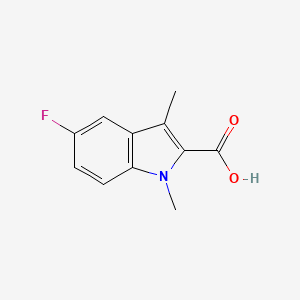

A clear understanding of the molecule's three-dimensional arrangement and electronic properties is crucial for predicting its reactivity and interactions with biological systems.

Caption: 2D Chemical Structure of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 854531-33-2 | [3] |

| Molecular Formula | C₁₁H₁₀FNO₂ | [3] |

| Molecular Weight | 207.2 g/mol | [2] |

| IUPAC Name | 5-fluoro-1,3-dimethylindole-2-carboxylic acid | [3] |

| Canonical SMILES | CC1=C(C(=O)O)N(C)C2=CC=C(F)C=C21 | [3] |

| InChI | InChI=1S/C11H10FNO2/c1-6-8-5-7(12)3-4-9(8)13(2)10(6)11(14)15/h3-5H,1-2H3,(H,14,15) | [3] |

| InChI Key | FCTGUFFMXLWGPP-UHFFFAOYSA-N | [3] |

Synthesis Strategies: Constructing the Indole Core

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus.[4] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.

For the synthesis of the target molecule, a potential retrosynthetic analysis would involve disconnecting the indole ring to reveal a substituted phenylhydrazine and a keto-acid derivative.

Caption: Retrosynthetic analysis for the Fischer indole synthesis of the target molecule.

A plausible forward synthesis would involve the reaction of (4-fluorophenyl)hydrazine with a suitable β-keto acid or ester, followed by N-methylation and methylation at the C3-position. A more direct approach would be the reaction of N-methyl-(4-fluorophenyl)hydrazine with a methylated keto-acid derivative. The choice of acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid) and reaction conditions would be critical for optimizing the yield and minimizing side products.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis offers an alternative and often high-yielding route to indoles. This method typically begins with a 2-nitrotoluene derivative, which is converted to an enamine. Subsequent reductive cyclization of the enamine furnishes the indole ring.[1]

A potential pathway for the synthesis of the target molecule using this method would start with 5-fluoro-2-nitrotoluene.

Caption: Proposed Leimgruber-Batcho synthesis pathway.

Following the formation of the 5-fluoroindole core, subsequent functionalization steps would be required to introduce the methyl groups at the N1 and C3 positions and the carboxylic acid at the C2 position. These transformations could involve standard N-alkylation, electrophilic substitution for C3-methylation, and carboxylation at C2, possibly via lithiation followed by quenching with carbon dioxide.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is not available in the searched literature, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR:

-

Aromatic Protons: The protons on the benzene ring will appear as a complex multiplet pattern due to coupling with each other and with the fluorine atom.

-

N-Methyl Group: A singlet corresponding to the three protons of the N-methyl group.

-

C3-Methyl Group: A singlet for the three protons of the C3-methyl group.

-

Carboxylic Acid Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.

¹³C NMR:

-

Carbonyl Carbon: A resonance in the downfield region characteristic of a carboxylic acid.

-

Aromatic Carbons: Several signals in the aromatic region, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. Other carbons in the benzene ring will exhibit smaller two- and three-bond C-F couplings.

-

Indole Ring Carbons: Resonances for the carbons of the pyrrole ring.

-

Methyl Carbons: Signals for the N-methyl and C3-methyl carbons.

¹⁹F NMR:

-

A single resonance, the chemical shift of which is indicative of the fluorine's electronic environment on the benzene ring.

Mass Spectrometry:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the carboxylic acid group (CO₂H), followed by fragmentation of the indole ring and loss of methyl groups.

Potential Applications in Drug Discovery and Research

Indole-2-carboxylic acid derivatives are known to exhibit a range of biological activities and have been investigated for various therapeutic applications.[5] The introduction of a fluorine atom and methyl groups in 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid can modulate its properties, making it a valuable scaffold for drug design.

-

Antiviral Agents: Indole derivatives have been explored as potential antiviral agents, including inhibitors of HIV-1 integrase.[5][6] The carboxylic acid moiety can act as a key pharmacophore for binding to the active site of viral enzymes.

-

Anticancer Agents: The indole scaffold is present in many anticancer compounds.[7] Fluorinated indoles, in particular, have shown promise in this area.

-

CNS Disorders: Indole-2-carboxylic acid derivatives have been investigated as antagonists of excitatory amino acid receptors, suggesting their potential in treating neurological and psychiatric disorders.[8]

The specific substitution pattern of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid makes it a unique building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is not publicly available, based on the hazard information for structurally related indole carboxylic acids, it should be handled with care in a laboratory setting.[9]

Potential Hazards:

-

May cause skin and eye irritation.

-

May be harmful if swallowed or inhaled.

Recommended Precautions:

-

Use in a well-ventilated area or with a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

Conclusion

5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid represents a synthetically accessible and potentially valuable building block for the development of novel therapeutic agents. Its unique combination of a fluorinated indole core, methylation, and a carboxylic acid functional group offers multiple avenues for structural modification and optimization in medicinal chemistry. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

-

PubChem. (n.d.). 5-fluoro-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]

-

ResearchGate. (2025). Discovery of 5-[5-Fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoroindole-2-carboxylic acid. Retrieved from [Link]

-

PubMed. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Retrieved from [Link]

- Google Patents. (n.d.). WO1993021153A1 - Indole-2-carboxylic acid derivatives.

-

PubChem. (n.d.). 5-(5-Fluoro-2-oxo-1,2-dihydroindol-3-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide. Retrieved from [Link]

-

PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Synthetic method of substituted indole-2-carboxylic acid. Retrieved from [Link]

-

Chulalongkorn University Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

- Google Patents. (n.d.). RU2387642C2 - 5-substituted indole-3-carboxylic acid derivatives, having antiviral activity, synthesis method thereof and use.

Sources

- 1. CN102020600B - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 2. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]

- 3. US20030181731A1 - Process for producing 5-fluorooxyindole and for producing intermediates therefor - Google Patents [patents.google.com]

- 4. Synthetic method of substituted indole-2-carboxylic acid - Patent CN-104402795-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RU2387642C2 - 5-substituted indole-3-carboxylic acid derivatives, having antiviral activity, synthesis method thereof and use - Google Patents [patents.google.com]

- 7. US20160152599A1 - Indole and pyrrole compounds, a process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 8. WO1993021153A1 - Indole-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 9. US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid, a fluorinated derivative of the indole scaffold. The indole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] The strategic introduction of a fluorine atom and specific alkyl groups onto the indole nucleus can significantly modulate a compound's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This document delves into the nomenclature, synthesis, characterization, potential applications, and safety protocols associated with this specific compound, providing a foundational resource for its utilization in research and development.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for scientific rigor. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds.[2]

The correct IUPAC name for the topic compound is 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid .[3]

This nomenclature precisely defines the arrangement of atoms: a fluorine atom at position 5, two methyl groups at positions 1 (on the nitrogen) and 3, and a carboxylic acid group at position 2 of the 1H-indole heterocyclic system.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | [3] |

| CAS Number | 854531-33-2 | [3] |

| Molecular Formula | C₁₁H₁₀FNO₂ | [3] |

| Molecular Weight | 207.20 g/mol | Calculated |

| Canonical SMILES | CC1=C(C(=O)O)N(C)C2=CC=C(F)C=C21 | [3] |

| InChI Key | FCTGUFFMXLWGPP-UHFFFAOYSA-N | [3] |

| Appearance | Expected to be a solid powder | [4][5] |

| Purity | Typically >95% | [3] |

Synthesis and Mechanistic Insights: The Fischer Indole Synthesis

The construction of the indole ring is a foundational process in organic synthesis. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for preparing indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions.[6] This reaction is versatile and can be adapted to produce a wide variety of substituted indoles, including the target compound.[7][8]

Retrosynthetic Analysis and Proposed Synthetic Pathway

The synthesis of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid can be logically approached via a Fischer indole synthesis strategy. The key disconnection involves the reaction between (4-fluorophenyl)methylhydrazine and pyruvic acid.

Caption: Key stages of the Fischer indole synthesis mechanism.

Experimental Protocol (Exemplary)

This protocol is a generalized representation based on standard Fischer indole synthesis procedures. [9][10]Optimization of reaction conditions (catalyst, temperature, and time) is crucial for maximizing yield and purity.

-

Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve (4-fluorophenyl)methylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid. Add pyruvic acid (1.05 eq) dropwise to the solution. Heat the mixture to reflux for 1-2 hours to ensure complete formation of the hydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: After cooling the mixture, add the acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are common choices. [7]Heat the reaction mixture to an elevated temperature (typically 80-120 °C) for several hours until TLC analysis indicates the consumption of the hydrazone intermediate and formation of the indole product.

-

Workup and Isolation: Cool the reaction mixture to room temperature and pour it carefully into a beaker of ice water. The crude product may precipitate. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of ~7.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

Confirmation of the molecular structure and assessment of purity are achieved through a combination of spectroscopic techniques. [11] Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Carboxylic Acid (COOH): A broad singlet signal far downfield, typically >10 ppm.<[12]br>- Aromatic Protons: Signals in the aromatic region (~7.0-7.8 ppm), showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with additional coupling to the fluorine atom.- N-Methyl (N-CH₃): A singlet around 3.7-4.0 ppm.- C3-Methyl (C-CH₃): A singlet around 2.4-2.6 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the range of 165-175 ppm.- Aromatic & Heterocyclic Carbons: Multiple signals between ~100-140 ppm. The carbon attached to fluorine (C-5) will show a large one-bond C-F coupling constant.- N-Methyl Carbon: A signal around 30-35 ppm.- C3-Methyl Carbon: A signal around 10-15 ppm. |

| FT-IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.<[12]br>- C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.<[12]br>- C-F Stretch: An absorption in the fingerprint region, typically 1000-1250 cm⁻¹.- N-H Stretch: Absent due to N-methylation. |

| Mass Spec. (ESI-) | - [M-H]⁻: An ion corresponding to the molecular weight minus one proton, expected at m/z ≈ 206.2. |

Note: The exact chemical shifts (ppm) and coupling constants (Hz) are predictive and would require experimental verification. For reference, the ¹H NMR spectrum of the related 5-fluoroindole-2-carboxylic acid shows aromatic proton signals between 7.1 and 7.5 ppm. [13]

Potential Applications and Research Directions

The indole-2-carboxylic acid scaffold is a "privileged structure" in drug discovery. [14][15]Derivatives have shown a wide range of biological activities.

-

Antiviral Agents: Substituted indole-2-carboxylic acids have been identified as promising scaffolds for the development of HIV-1 integrase inhibitors. [14][16]The core structure can chelate essential metal ions in the enzyme's active site. The substituents at the 1, 3, and 5 positions can be modified to optimize binding affinity and pharmacokinetic properties.

-

Anticancer Agents: Certain fluorinated indole derivatives, such as Sunitinib (SU11248), which contains a 5-fluoro-2-oxo-1,2-dihydro-indole core, are potent tyrosine kinase inhibitors used in cancer therapy. [17][18]This highlights the potential of the 5-fluoroindole scaffold in oncology research.

-

CNS-Active Agents: The indole nucleus is central to neurotransmitters like serotonin. [1]Consequently, substituted indoles are frequently explored for their potential as tranquilizing, anticonvulsant, and antidepressant agents. [9][10]* Antimicrobial Agents: Various indole derivatives have been reported to possess antibacterial and antifungal activities. [15] The specific combination of 5-fluoro, 1-methyl, and 3-methyl substituents in the target compound provides a unique template for further chemical modification and biological screening across these therapeutic areas. The fluorine atom can enhance metabolic stability and binding interactions, while the methyl groups can fine-tune solubility and steric fit within a target protein.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid was not found, data from closely related fluorinated indoles and indole carboxylic acids provide a strong basis for safe handling protocols. [4][19][20][21] Hazard Identification:

-

Skin Irritation: Causes skin irritation (H315). [4][20]* Eye Irritation: Causes serious eye irritation (H319). [4][20]* Respiratory Irritation: May cause respiratory irritation (H335). [4][20] Recommended Precautions:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [20]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN 166). [4][19] * Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). [4] * Skin and Body Protection: Wear a lab coat and ensure skin is not exposed. [19]* Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [5]* Storage: Keep container tightly closed. Store in a cool, dry, and well-ventilated place. Consider refrigeration for long-term stability. [4]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [4]

-

Conclusion

5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is a synthetically accessible compound with significant potential for application in medicinal chemistry and materials science. Its structure is rooted in the privileged indole scaffold, enhanced by strategic fluorination and alkylation. A thorough understanding of its synthesis, particularly via the robust Fischer indole method, characterization, and safe handling procedures is essential for researchers aiming to exploit its properties. The insights provided in this guide serve as a foundational resource for professionals in the field, enabling further investigation into the promising biological activities of this and related compounds.

References

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances. Available from: [Link]

- Raju, G., Bhavya Sai, K., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry.

-

Synthesis and biological activity of functionalized indole-2-carboxylates, triazino - PubMed. (n.d.). Available from: [Link]

-

5-Fluoro-3-methyl-1H-indole-2-carboxylic acid | C10H8FNO2 | CID 1132967 - PubChem. (n.d.). Available from: [Link]

-

(PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. - ResearchGate. (2025). Available from: [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI. (n.d.). Available from: [Link]

-

Indole - Wikipedia. (n.d.). Available from: [Link]

- Fischer Indole Synthesis. (n.d.). Cambridge University Press.

-

Fischer indole synthesis - Wikipedia. (n.d.). Available from: [Link]

-

Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. (n.d.). Available from: [Link]

-

5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid - Amerigo Scientific. (n.d.). Available from: [Link]

-

5-Fluoroindole-2-carboxylic acid - CAS Common Chemistry. (n.d.). Available from: [Link]

- Nomenclature of Organic Chemistry.

-

5-fluoro-1H-indole-3-carboxylic acid | C9H6FNO2 | CID 17750930 - PubChem. (n.d.). Available from: [Link]

-

Synthesis of indoles - Organic Chemistry Portal. (n.d.). Available from: [Link]

-

Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed. (n.d.). Available from: [Link]

-

3-Substituted indole: A review - International Journal of Chemical Studies. (2019). Available from: [Link]

-

Synthesis of 5-Fluoroindole-5-13C - Diva-portal.org. (n.d.). Available from: [Link]

-

Nomenclature Examples - MSU chemistry. (n.d.). Available from: [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (n.d.). Available from: [Link]

- EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents. (n.d.).

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025). Available from: [Link]

-

5-Fluoro-3-(1H-indol-3-ylmethyl) - NIH. (n.d.). Available from: [Link]

Sources

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR [m.chemicalbook.com]

- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]

- 16. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 17. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scbt.com [scbt.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

- 21. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

A Technical Guide to the Anticipated Biological Activity of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical framework for investigating the biological activity of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes established knowledge of its core structural motifs—the indole-2-carboxylic acid scaffold, 5-fluoro substitution, N-methylation, and C3-methylation—to project a scientifically-grounded profile of its potential therapeutic activities and mechanisms of action. Detailed experimental protocols for in vitro and in vivo evaluation are provided to empower researchers to systematically characterize this promising compound.

Introduction: Deconstructing the 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid Scaffold

The indole ring system is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological functions.[1] The specific compound, 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid, combines several key features that suggest a strong potential for targeted biological activity:

-

Indole-2-carboxylic Acid Core: This scaffold has been identified as a critical pharmacophore in various therapeutic areas. Notably, derivatives have been developed as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) for cancer immunotherapy, as well as novel HIV-1 integrase strand transfer inhibitors (INSTIs).[2][3] The carboxylic acid moiety often plays a crucial role in binding to target proteins, for instance, by chelating with metal ions in enzyme active sites.[4][5]

-

5-Fluoro Substitution: The incorporation of a fluorine atom at the 5-position of the indole ring is a common strategy in drug design. This modification can significantly enhance metabolic stability, increase bioavailability, and improve the compound's binding affinity to its target protein.[6][7] Fluorinated indoles are key components in pharmaceuticals targeting neurological disorders and cancer.[8]

-

N1-Methylation: Methylation of the indole nitrogen can drastically alter the compound's physiological and pharmacological properties.[9] This modification can improve cell permeability and prevent the formation of certain metabolites, potentially leading to a more favorable pharmacokinetic profile.

-

C3-Methylation: Substitution at the C3 position of the indole ring is known to influence the molecule's biological effects. C3-substituted indoles have demonstrated a range of activities, including anticancer, antimicrobial, and antioxidant properties.[10]

Given this structural analysis, it is hypothesized that 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is a promising candidate for development as an anticancer or antiviral agent, with a high likelihood of acting as an enzyme inhibitor.

Hypothesized Therapeutic Targets and Mechanism of Action

Based on the extensive literature on related indole derivatives, several high-potential therapeutic targets can be proposed for 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid.

-

Protein Kinases: The indole scaffold is a common feature in many kinase inhibitors.[11] Dysregulation of protein kinases is a hallmark of numerous cancers, making them a prime target for therapeutic intervention. The compound could potentially act as an ATP-competitive or allosteric inhibitor of a specific kinase involved in oncogenic signaling.

-

HIV-1 Integrase: The indole-2-carboxylic acid core is a known chelating motif for the two Mg²⁺ ions within the active site of HIV-1 integrase, which is essential for viral replication.[4][5][12][13]

-

IDO1/TDO: These enzymes are critical in tumor immune evasion.[2] The indole-2-carboxylic acid structure has been shown to be effective in inhibiting these enzymes, suggesting a potential role in immuno-oncology.[2]

-

14-3-3η Protein: Certain 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, showing potential in the treatment of liver cancer.[14]

A plausible mechanism of action, particularly in an oncology context, involves the inhibition of a receptor tyrosine kinase (RTK). By blocking the ATP-binding site, the compound would prevent autophosphorylation and the subsequent activation of downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a potential mechanism of action where the compound inhibits a generic Receptor Tyrosine Kinase (RTK), thereby blocking downstream pro-survival signaling.

Caption: Hypothetical inhibition of an RTK signaling pathway.

Experimental Workflows for Biological Characterization

A systematic evaluation of the compound's biological activity is essential. The following section outlines validated protocols for in vitro and in vivo characterization, focusing on a potential anticancer application via kinase inhibition.

In Vitro Evaluation: Kinase Inhibition Assay

The initial step is to determine if the compound can inhibit the activity of a specific kinase in a cell-free system. Radiometric assays, which measure the transfer of a radiolabeled phosphate from ATP to a substrate, are considered a gold standard for their sensitivity and reliability.[15][16]

Caption: Workflow for a radiometric in vitro kinase assay.

-

Compound Preparation: Prepare a 10 mM stock solution of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC₅₀ determination (e.g., 100 µM to 1 nM).

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the target kinase (e.g., 5-10 nM), a suitable peptide or protein substrate (e.g., 10-20 µM), and kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Compound Addition: Add 1 µL of the diluted compound to the appropriate wells. For control wells, add 1 µL of DMSO.

-

Initiation: Start the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure accurate and comparable IC₅₀ values.[15] Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.

-

Termination and Capture: Stop the reaction by adding 3% phosphoric acid. Transfer the reaction mixture onto a phosphocellulose filtermat. The phosphorylated substrate will bind to the filtermat, while unincorporated [γ-³³P]ATP is washed away.

-

Quantification: After washing and drying, read the filtermat using a scintillation counter to measure the amount of incorporated radioactivity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

| Target Kinase | Compound IC₅₀ (µM) |

| Kinase A | 0.15 |

| Kinase B | 2.5 |

| Kinase C | > 50 |

In Vivo Evaluation: Human Tumor Xenograft Model

Once in vitro activity is confirmed, the next critical step is to evaluate the compound's efficacy in a living organism. Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard and robust platform for preclinical assessment.[17][18]

Caption: Workflow for a cell line-derived xenograft study.

-

Animal Model: Use immunodeficient mice (e.g., athymic Nude or SCID) aged 6-8 weeks.[17]

-

Cell Implantation: Culture a human cancer cell line relevant to the hypothesized target (e.g., a line known to be dependent on the inhibited kinase). Harvest the cells and implant them subcutaneously (e.g., 5 x 10⁶ cells in Matrigel) into the flank of each mouse.

-

Tumor Staging: Allow tumors to grow to an average volume of 100-150 mm³. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Group Assignment and Treatment: Randomize mice into treatment and control groups (n=8-10 per group). The control group receives the vehicle solution, while the treatment group receives 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid at a predetermined dose and schedule (e.g., 20 mg/kg, daily via intraperitoneal injection).

-

Efficacy Monitoring: Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity.

-

Endpoint Analysis: The study is typically terminated when tumors in the control group reach a specified size. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: % TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group. Tumors can be harvested for pharmacodynamic analysis (e.g., Western blot to confirm target inhibition).

| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1450 ± 150 | - |

| Compound | 20 | 650 ± 95 | 55.2 |

Conclusion and Future Directions

The structural features of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid strongly suggest its potential as a bioactive molecule, particularly as an enzyme inhibitor for applications in oncology or virology. The logical progression from in vitro kinase assays to in vivo xenograft models provides a robust and validated pathway for characterizing its therapeutic potential.[18][19]

Future work should focus on a broad initial screening against a panel of kinases to identify the primary target(s). Following target identification, structure-activity relationship (SAR) studies can be initiated to optimize potency and selectivity. Further preclinical development would require comprehensive pharmacokinetic and toxicology studies to establish a complete safety and efficacy profile for this promising compound.

References

- Preclinical Drug Testing Using Xenograft Models. (n.d.).

- Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery.

- Lee, C. H. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC.

- Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21).

- Hidalgo, M., et al. (n.d.). Patient-derived tumour xenografts as models for oncology drug development. PMC.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (n.d.). MDPI.

- Li, H., et al. (2020, February 15). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18).

- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.

- Knippschild, U., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 8). ResearchGate.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central.

- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.

- The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during Inflammatory Pain. (2020, December 9). PubMed.

- In vitro JAK kinase activity and inhibition assays. (n.d.). PubMed.

- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.

- 5-Fluoroindole. (n.d.). Chem-Impex.

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023, December 8). PubMed.

- Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022, August 5). PubMed.

- Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (n.d.). Frontiers.

- Structure of 5-fluoroindole derivatives 145–150. (n.d.). ResearchGate.

- Biomedical Importance of Indoles. (n.d.). PMC.

- Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. (n.d.). PubMed Central.

- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024, July 19). MDPI.

- Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022, October 3). PMC.

- Recent advancements on biological activity of indole and their derivatives: A review. (2022, January 1). Chula Digital Collections.

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]